Physicochemical Properties of Methyl 2-(4-fluorophenoxy)acetate
Physicochemical Properties of Methyl 2-(4-fluorophenoxy)acetate
This guide details the physicochemical properties, synthesis, and analytical characterization of Methyl 2-(4-fluorophenoxy)acetate (CAS: 55444-93-4). It is designed for researchers requiring high-fidelity data for synthesis planning, quality control, and metabolic stability assessments in drug discovery.
Chemical Identity & Structural Profile
Methyl 2-(4-fluorophenoxy)acetate is a fluorinated ester derivative of phenoxyacetic acid. It serves as a critical building block in the synthesis of agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and pharmaceutical candidates targeting PPAR receptors or CRTH2.
| Property | Detail |
| CAS Registry Number | 55444-93-4 |
| IUPAC Name | Methyl 2-(4-fluorophenoxy)acetate |
| Molecular Formula | C |
| Molecular Weight | 184.16 g/mol |
| SMILES | COC(=O)COc1ccc(F)cc1 |
| InChI Key | DIMNXSMXSUMRET-UHFFFAOYSA-N |
| Structural Class | Aromatic Ether / Carboxylic Ester |
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for this specific CAS entry.
| Parameter | Value / Range | Context & Implication |
| Physical State | Liquid / Low-melting Solid | Typically a viscous oil or low-melting solid at RT; crystallizes upon cooling. |
| Boiling Point | 255°C – 260°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification (approx. 110°C @ 1 mmHg). |
| Density | 1.22 ± 0.05 g/cm³ | Fluorine substitution increases density relative to the non-fluorinated analog (1.1 g/cm³). |
| LogP (Octanol/Water) | 1.9 – 2.1 | Moderately lipophilic. Suitable for passive membrane transport; soluble in organic solvents (DCM, EtOAc). |
| Water Solubility | Low (< 500 mg/L) | Hydrophobic nature necessitates organic co-solvents (DMSO, Methanol) for biological assays. |
| Refractive Index | 1.495 – 1.500 | Useful for purity checks via refractometry during process scale-up. |
| pKa (Conjugate Acid) | N/A (Ester) | The parent acid, (4-fluorophenoxy)acetic acid, has a pKa ≈ 3.1. |
Synthesis & Production Protocols
The most robust synthetic route is the Williamson Ether Synthesis , utilizing 4-fluorophenol and methyl chloroacetate. This S
Reaction Mechanism (DOT Visualization)
Figure 1: Mechanism of Williamson Ether Synthesis for Methyl 2-(4-fluorophenoxy)acetate.
Experimental Protocol (Step-by-Step)
Objective: Synthesize 10 g of Methyl 2-(4-fluorophenoxy)acetate with >98% purity.
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Reagent Setup:
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Dissolve 4-Fluorophenol (1.0 eq, 11.2 g) in anhydrous Acetone (100 mL).
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Add Potassium Carbonate (K
CO ) (1.5 eq, 20.7 g). The excess base ensures complete deprotonation.
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Alkylation:
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Add Methyl Chloroacetate (1.1 eq, 11.9 g) dropwise over 20 minutes to control exotherm.
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Reflux the heterogeneous mixture at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until phenol is consumed.
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Workup:
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Cool to room temperature and filter off inorganic salts (KCl, excess K
CO ). -
Concentrate the filtrate under reduced pressure to remove acetone.
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Redissolve residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2x 50 mL) to remove unreacted phenol (critical for purity).
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Wash with Brine, dry over MgSO
, and concentrate.
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Purification:
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If oil is colored, perform vacuum distillation or pass through a short silica plug eluting with 10% EtOAc/Hexane.
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Analytical Characterization
Verification of the structure relies on confirming the ether linkage and the integrity of the fluorine substituent.
Spectroscopic Profile
| Technique | Diagnostic Signal | Assignment |
| 1H NMR (400 MHz, CDCl | Aromatic protons (AA'BB' system typical of p-substituted benzenes). | |
| O-CH | ||
| O-CH | ||
| 13C NMR | C=O (Ester carbonyl). | |
| C-F ipso carbon. Large coupling constant confirms fluorine presence. | ||
| O-CH | ||
| IR Spectroscopy | 1735 – 1750 cm | Strong C=O stretch (Ester). |
| 1210 cm | C-F stretch. | |
| GC-MS (EI) | m/z 184 [M]+ | Molecular ion. |
| m/z 125 [M - COOCH | Loss of carboxymethyl group (Base peak often 4-fluorophenol fragment). |
Analytical Workflow (DOT Visualization)
Figure 2: Quality Control Workflow for Methyl 2-(4-fluorophenoxy)acetate.
Applications & Stability
Drug Development Utility:
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Metabolic Stability: The para-fluorine atom blocks metabolic oxidation at the C4 position of the aromatic ring, a common clearance pathway for phenoxy ethers. This bioisosteric replacement often extends the half-life of drug candidates.
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Prodrug Design: The methyl ester acts as a masking group. In vivo, esterases hydrolyze it to the active free acid, (4-fluorophenoxy)acetic acid, which mimics the side chain of PPAR
agonists (e.g., Fibrates).
Stability & Handling:
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Hydrolysis: Susceptible to hydrolysis in basic or highly acidic aqueous media. Store in anhydrous conditions.
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Thermal: Stable up to 150°C. Avoid prolonged exposure to temperatures >200°C to prevent decarboxylation.
References
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Chemical Identity: Methyl (4-fluorophenoxy)acetate. CAS No. 55444-93-4.[1] National Institutes of Health (NIH) PubChem Compound Summary. Link
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Synthesis Protocol: Williamson Ether Synthesis General Procedures. Organic Chemistry Portal. Link
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Spectral Data: NMR Shifts of Common Impurities and Solvents. Organometallics 2010, 29, 9, 2176–2179. (Used for solvent residual referencing in characterization). Link
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Precursor Properties: 4-Fluorophenol Safety Data Sheet. Sigma-Aldrich. (Relevant for synthesis safety). Link
